(R)-But-3-en-2-amine hydrochloride
Description
Significance of Chiral Amines as Enantiopure Building Blocks in Advanced Chemical Synthesis
Chiral amines are organic compounds that contain an amino group attached to a stereocenter, rendering them non-superimposable on their mirror images. alfachemic.com These enantiomerically pure compounds are invaluable as building blocks in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netnih.gov The biological activity of many drugs and agrochemicals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even detrimental. numberanalytics.comfiveable.me Consequently, the ability to incorporate specific enantiomers of chiral amines into a target molecule is crucial for the development of safe and effective products. Chiral amines serve as versatile intermediates, enabling the construction of natural products, pharmaceuticals, and other biologically active compounds with a high degree of stereochemical control. researchgate.netnih.gov
Importance of Stereoselectivity and Enantioselectivity in Contemporary Organic Transformations
Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. numberanalytics.comwikipedia.org It is a fundamental concept that governs the outcome of many organic transformations. numberanalytics.com A subcategory of stereoselectivity, enantioselectivity, specifically refers to the selective formation of one enantiomer over its mirror image. numberanalytics.comsaskoer.ca Achieving high levels of stereoselectivity and enantioselectivity is a central goal in modern organic synthesis. numberanalytics.com The ability to control the stereochemical outcome of a reaction allows chemists to synthesize complex molecules with a defined three-dimensional structure, which is often essential for their function. numberanalytics.comnumberanalytics.com This control is typically achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the reaction pathway to favor the formation of the desired stereoisomer. fiveable.menumberanalytics.com
Contextualization of (R)-But-3-en-2-amine Hydrochloride as a Prototypical Chiral Allylic Amine
This compound is a prime example of a chiral allylic amine, a class of compounds that feature a chiral amino group adjacent to a carbon-carbon double bond. acs.org Chiral allylic amines are valuable synthetic intermediates due to the versatile reactivity of the amine and the adjacent double bond. acs.orgnih.gov The "(R)" designation specifies the absolute configuration at the chiral center. The hydrochloride salt form enhances the compound's stability and handling characteristics. This specific molecule serves as a valuable building block in asymmetric synthesis, allowing for the introduction of a chiral center and a reactive handle (the vinyl group) for further chemical modifications. chemicalbook.com Its utility is demonstrated in the synthesis of complex nitrogen-containing molecules where stereochemistry is critical.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-but-3-en-2-amine;hydrochloride sigmaaldrich.com |
| Molecular Formula | C4H10ClN achemblock.com |
| Molecular Weight | 107.58 g/mol achemblock.com |
| CAS Number | 869485-70-1 achemblock.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | Typically ≥95% achemblock.com |
| InChI Key | HRJVNHUMBUVTND-PGMHMLKASA-N sigmaaldrich.com |
Synthesis and Stereoselective Preparation
The stereoselective synthesis of chiral amines like (R)-But-3-en-2-amine is a significant area of research. One common strategy involves the asymmetric reduction of a corresponding prochiral imine. This can be achieved using chiral catalysts, such as those based on transition metals like iridium or rhodium, complexed with chiral ligands. nih.gov For instance, the asymmetric hydrogenation of a suitable imine precursor is a direct and efficient method for producing chiral amines with high enantiomeric purity. nih.gov Another approach is the kinetic resolution of a racemic mixture of the amine, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer enriched.
A documented synthetic route to this compound involves the reduction of (R)-1-Methyl-prop-2-ynylamine hydrochloride. chemicalbook.com This method highlights the conversion of an alkyne functionality to an alkene, preserving the stereochemistry at the adjacent carbon.
Applications in Asymmetric Synthesis
This compound and other chiral allylic amines are versatile tools in the hands of synthetic organic chemists. Their utility stems from the presence of both a chiral center and a reactive alkene moiety.
One notable application is in the total synthesis of natural products. For example, this compound has been utilized in the synthesis of natural hyacinthacine C5 and its related epimers. chemicalbook.com It has also been employed in the synthesis of the alkaloid (+)-(R)-Tiruchanduramine. strath.ac.uk In these syntheses, the chiral amine serves as a key building block, introducing a specific stereocenter that is carried through to the final complex molecule.
Furthermore, chiral amines can act as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. They can also function as chiral ligands for transition metal catalysts, inducing enantioselectivity in a wide range of chemical transformations. sigmaaldrich.com The development of new methods for the synthesis of chiral amines, such as through photoredox catalysis, continues to expand their applications in constructing biologically active molecules. thieme-connect.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-but-3-en-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in the Synthesis of Chiral Allylic Amines
Elucidation of Stereochemical Control Elements in Asymmetric Reactions
The stereochemical outcome of asymmetric reactions to produce chiral allylic amines is dictated by a combination of factors, including the choice of catalyst, the structure of the chiral ligand, the nature of the substrate, and the reaction conditions. The precise control over these elements is crucial for achieving high enantioselectivity.
Transition metal catalysis, particularly with iridium, rhodium, and nickel, is a powerful tool for synthesizing chiral allylic amines. nih.govnih.govresearchgate.netrsc.org The stereocontrol in these reactions is typically exerted by a chiral ligand coordinated to the metal center. Ligands such as phosphoramidites, (S)-tol-BINAP, and chiral dienes create a defined chiral environment around the metal. nih.govrsc.orgnih.gov This chiral pocket forces the incoming substrate and nucleophile to adopt a specific orientation, leading to the preferential formation of one enantiomer. For instance, in iridium-catalyzed allylic amination, the high enantioselectivity is often a result of the high stereoselectivity for the formation of the allyl intermediate. nih.gov The structure of the ligand, including the steric bulk and electronic properties of its substituents, is a key determinant of the reaction's success. nih.govdicp.ac.cn
Enzymatic catalysis offers an alternative and highly selective method for chiral amine synthesis. rsc.org Amine transaminases (ATAs), for example, catalyze the transfer of an amine group from a donor to a prochiral ketone with excellent enantioselectivity. rsc.orgdiva-portal.org The stereochemical control in enzymatic reactions arises from the precise three-dimensional structure of the enzyme's active site, which binds the substrate in a specific conformation favorable for reaction. rsc.org The enzyme-substrate complex stabilizes the transition state for the formation of one enantiomer over the other. rsc.org Protein engineering and directed evolution have been used to modify the active sites of enzymes, expanding their substrate scope to include bulkier molecules and improving their catalytic efficiency. diva-portal.org
The nature of the amine source also plays a role. In metal-catalyzed reactions, nucleophiles ranging from primary and secondary amines to ammonia (B1221849) equivalents like N,N-diacylamines can be used. nih.govpkusz.edu.cn In some cases, a stepwise approach using an ammonia carrier like benzophenone (B1666685) imine is employed to synthesize valuable α-chiral primary allylic amines.
The table below illustrates the effect of different catalytic systems on the synthesis of chiral amines, showcasing the high levels of enantioselectivity that can be achieved.
Table 1: Influence of Catalytic Systems on Enantioselective Amine Synthesis This table is interactive. Column headers can be clicked to sort the data.
| Catalyst/Ligand | Substrate | Amine Source | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (S)-Ir-II / (S)-tol-BINAP | α-Methyl allyl acetate (B1210297) | Aniline | 45 | 96 | nih.gov |
| (S)-Ir-II / (S)-tol-BINAP | α-Methyl allyl acetate | 2-Aminopyridine | 91 | 98 | nih.gov |
| (S)-Ir-II / (S)-tol-BINAP | α-Methyl allyl acetate | 2-(Methylamino)benzoxazole | 95 | 98 | nih.gov |
| Ni(BF₄)₂·6H₂O / Triphos (L1) | Acetophenone | NH₃/H₂ | 91 | N/A (Branched Amine) | rsc.org |
| Ni(BF₄)₂·6H₂O / Triphos (L1) | 4-Methoxyacetophenone | NH₃/H₂ | 93 | N/A (Branched Amine) | rsc.org |
| Cv-ATA W60C | Acetophenone | (S)-1-Phenylethylamine | 41 | 98 (S) | diva-portal.org |
| Cv-ATA wild-type | 4'-Nitroacetophenone | (S)-1-Phenylethylamine | >99 | >99 (S) | diva-portal.org |
Delineation of Reaction Pathways and Catalytic Cycles
Understanding the reaction pathway and the catalytic cycle is fundamental to optimizing reaction conditions and improving catalyst design. Mechanistic studies, combining experimental and computational approaches, have been pivotal in mapping these processes for the synthesis of chiral allylic amines.
In transition metal-catalyzed allylic aminations, a common mechanistic feature is the formation of a metal π-allyl intermediate. nih.govpkusz.edu.cn For iridium-catalyzed reactions, the catalytic cycle often begins with the reaction of an iridium precursor with a chiral ligand and a base to generate the active catalyst, which can be a metallacyclic species. nih.gov This active catalyst then reacts with an allylic electrophile (like an allylic acetate or carbonate) in what is believed to be an outer-sphere mechanism to form a π-allyliridium(I) complex. nih.gov Subsequent nucleophilic attack by the amine on this electrophilic intermediate forms the C-N bond and regenerates the active catalyst. nih.gov The regioselectivity of the nucleophilic attack (i.e., at the branched or linear position of the allyl group) and the enantioselectivity are determined at this stage.
Rhodium-catalyzed reactions can proceed through different pathways. For instance, C-H amination using N-mesyloxycarbamates as nitrene precursors is proposed to involve the formation of a rhodium-nitrene intermediate. rsc.org This highly reactive species then undergoes C-H insertion to form the desired amine product. rsc.org Another example is the rhodium/chiral diene-catalyzed desymmetrization of 1,2-diformylmetallocenes, where the proposed cycle involves the 1,2-addition of the substrate to a phenyl-rhodium species, which is generated via transmetalation. rsc.org
Enzymatic pathways, such as those catalyzed by amine transaminases, follow a distinct mechanism. The reaction typically proceeds via a ping-pong mechanism involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The enzyme first reacts with an amine donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate and releases a ketone. The PMP-bound enzyme then binds a ketone substrate and transfers the amino group to it, forming the chiral amine product and regenerating the PLP-bound enzyme. diva-portal.orgwou.edu
Figure 1: Proposed Catalytic Cycle for Iridium-Catalyzed Allylic Amination
mermaid
graph TD
A[Active (S)-Ir-II Catalyst] -- Racemic Allylic Acetate --> B{π-Allyliridium(I) Complex I};
B -- Outer-sphere Amine Addition --> C[Zwitterionic Iridium(I) Olefin Complex II];
C -- Proton Transfer --> D[Enantioenriched Allylic Amine Product];
C --> A;
Advanced Analytical Methodologies for Chiral Purity Determination of R but 3 En 2 Amine Hydrochloride
Chromatographic Techniques for Enantiomer Separation
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the use of a chiral selector. wikipedia.org This can be achieved through various chromatographic techniques where a chiral stationary phase (CSP) or a chiral mobile phase additive is employed to create a diastereomeric interaction with the enantiomers, leading to their differential retention and separation. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the enantiomeric separation of chiral compounds, including amines. researchgate.netakjournals.com The technique relies on the use of chiral stationary phases (CSPs) that can differentiate between the enantiomers of an analyte. akjournals.comsigmaaldrich.com For primary amines like But-3-en-2-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly utilized. nih.gov
The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is determined by comparing the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com Method development in chiral HPLC often involves screening different CSPs and mobile phase compositions to achieve optimal separation. sigmaaldrich.com Mobile phase parameters such as the type and concentration of organic modifiers (e.g., ethanol, isopropanol), and acidic or basic additives play a critical role in achieving the desired resolution. chromatographyonline.comnih.gov For instance, in the separation of primary amines, the addition of a small percentage of an amine like diethylamine (B46881) to the mobile phase can help in reducing peak tailing. orientjchem.org Temperature is another parameter that can be adjusted to improve enantioselectivity. sigmaaldrich.com
| Parameter | Role in Chiral HPLC Separation |
| Chiral Stationary Phase (CSP) | Induces transient diastereomeric interactions with enantiomers, leading to differential retention. |
| Mobile Phase Composition | The choice of solvents and additives influences the interaction between the analyte and the CSP, affecting retention and resolution. |
| Temperature | Can alter the thermodynamics of the chiral recognition process, thereby affecting enantioselectivity. |
| Flow Rate | Lower flow rates can sometimes increase resolution by allowing more time for interactions to occur. sigmaaldrich.com |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly for primary amines. chromatographyonline.comwiley.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol (B129727). chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and improved efficiency compared to HPLC. researchgate.net
For the chiral separation of primary amines, crown ether-based and cyclofructan-based CSPs have shown significant success in SFC. chromatographyonline.comwiley.comcfdv.org The addition of acidic and basic additives to the modifier is crucial for achieving good peak shapes and enantioselectivity. chromatographyonline.com For example, a combination of trifluoroacetic acid and triethylamine (B128534) in methanol has been shown to be effective for the separation of primary amines on a cyclofructan-based CSP. chromatographyonline.com The addition of water to the modifier has also been found to dramatically improve peak shape for the chiral separation of primary amines on a crown ether-derived column. nih.gov
A comparative study on the enantiomeric separation of 25 primary amines using SFC, polar organic, and normal-phase modes on the same cyclofructan-based CSP revealed that SFC provided the best peak symmetries. chromatographyonline.com
| Chromatographic Mode | Baseline Separations (out of 25 analytes) | Key Advantages |
| SFC | 16 | Best peak symmetries |
| Polar Organic | 13 | Shortest analysis times |
| Normal Phase | 17 | Greatest resolutions |
Data sourced from a study on a cyclofructan-based chiral stationary phase. chromatographyonline.com
Gas Chromatography (GC) in Enantiomeric Analysis
Gas Chromatography (GC) is another well-established technique for the separation of enantiomers, especially for volatile compounds. researchgate.netbio-rad.com Chiral GC separations are typically performed using capillary columns coated with a chiral stationary phase. wiley.com Modified cyclodextrins are the most commonly used CSPs in chiral GC. wiley.commdpi.com
For non-volatile or highly polar analytes like amines, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netchromatographyonline.com This involves reacting the amine with a suitable reagent to form a more volatile derivative. researchgate.net The choice of derivatizing agent can also influence the enantiomeric separation. chromatographyonline.com The separation of enantiomers in GC relies on the differential interactions between the analyte enantiomers and the chiral stationary phase, leading to different retention times. uni-muenchen.de GC can be a highly efficient and sensitive method, and its coupling with mass spectrometry (GC-MS) allows for unambiguous identification of the separated enantiomers. uni-muenchen.de
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used for chiral analysis. bio-rad.com In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). chromatographyonline.com The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. bio-rad.com
Cyclodextrins are the most frequently used chiral selectors in CE due to their commercial availability and versatility. chromatographyonline.com For the chiral separation of primary amines, crown ethers, such as 18-crown-6-tetracarboxylic acid, have proven to be particularly effective chiral selectors. bio-rad.comnih.gov The resolution of enantiomers in CE can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. mdpi.comacs.org In some cases, a combination of chiral selectors, such as a crown ether and a cyclodextrin, can have a synergistic effect on the resolution of chiral amines. nih.gov
Chiral Derivatization Strategies for Enhanced Chromatographic Performance
Chiral derivatization is a powerful strategy employed to enhance the chromatographic separation of enantiomers. wikipedia.org This indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgwikipedia.org These diastereomers possess different physical properties and can be separated on a conventional achiral stationary phase. wikipedia.orgwikipedia.org
Pre-column Derivatization Techniques for Chiral Amine Analysis
Pre-column derivatization is a common technique used in the analysis of chiral amines by both HPLC and GC. nih.govresearchgate.net For amines that lack a strong chromophore, derivatization can introduce a UV-absorbing or fluorescent tag, thereby improving detection sensitivity. nih.govorientjchem.org
Several types of chiral derivatizing agents are available for primary amines. For example, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), can be used to form fluorescent diastereomeric isoindoles. nih.gov Another common derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with primary and secondary amines to form highly fluorescent diastereomeric derivatives. nih.govacs.org Isothiocyanates are another class of reagents that react with primary amines to form thiourea (B124793) derivatives. greyhoundchrom.com
The choice of derivatizing agent and reaction conditions are critical for achieving a successful and reproducible derivatization. The reaction should be quantitative, and the resulting diastereomers must be stable under the chromatographic conditions. nih.gov
Table of Commonly Used Chiral Derivatizing Agents for Primary Amines:
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Detection Method |
| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N-acetyl-L-cysteine) | Primary Amine | Diastereomeric Isoindoles | Fluorescence nih.gov |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Primary and Secondary Amines | Diastereomeric Carbamates | Fluorescence nih.govacs.org |
| Chiral Isothiocyanates | Primary Amines | Diastereomeric Thioureas | UV/Fluorescence greyhoundchrom.com |
| p-Toluene Sulfonyl Chloride (PTSC) | Primary and Secondary Amines | Diastereomeric Sulfonamides | UV nih.gov |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Primary and Secondary Amines | Diastereomeric Benzofurazan derivatives | UV/Fluorescence orientjchem.org |
Rational Selection of Chiral Derivatizing Reagents
The indirect chiral separation of enantiomers, such as (R)- and (S)-But-3-en-2-amine, is a well-established analytical strategy. This approach involves the reaction of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgthieme-connect.de Unlike enantiomers, which possess identical physicochemical properties in an achiral environment, the resulting diastereomers exhibit different properties. This allows for their separation and quantification using standard, achiral analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgwikipedia.orgsemanticscholar.org The success of this methodology hinges critically on the judicious selection of an appropriate CDA.
A rationally chosen CDA must satisfy several key criteria to ensure accurate and reliable determination of enantiomeric purity:
Enantiomeric Purity: The CDA itself must be of high and known enantiomeric purity. Any impurity in the CDA will lead to the formation of an additional diastereomer, resulting in systematic errors in the calculated enantiomeric excess of the analyte. wikipedia.org
Reaction Stoichiometry: The derivatization reaction should proceed rapidly and quantitatively to completion with both enantiomers of the analyte. wikipedia.org This is crucial to prevent kinetic resolution, a phenomenon where one enantiomer reacts faster than the other, leading to an inaccurate representation of the original enantiomeric composition. wikipedia.org
Stereochemical Stability: Both the CDA and the resulting diastereomeric products must be configurationally stable under the conditions of the reaction and the subsequent analysis. wikipedia.orgthieme-connect.de Racemization of either the CDA or the analyte during the process would invalidate the results.
Resolvability: The formed diastereomers must exhibit sufficient differences in their physicochemical properties to be resolved by the chosen analytical technique. For chromatographic methods, this translates to a significant separation factor (α), while for NMR spectroscopy, it requires a discernible difference in the chemical shifts (Δδ) of corresponding nuclei. thieme-connect.dersc.org
Detectability: For trace analysis, particularly with HPLC, the CDA should ideally contain a functionality, such as a strong chromophore or fluorophore, that enhances detection sensitivity. mdpi.com Reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are advantageous as they introduce a highly fluorescent fluorenyl group, enabling low detection limits. acs.orgnih.govnih.gov
The selection of a CDA is intrinsically linked to the analyte's structure and the intended analytical platform. For a primary amine like (R)-But-3-en-2-amine, several classes of reagents are suitable. The reaction typically involves the formation of stable covalent bonds such as amides, carbamates, or thioureas. researchgate.net
For instance, in Gas Chromatography (GC) , derivatization is essential to increase the volatility and thermal stability of the amine. Reagents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) can be employed to form diastereomeric amides that are well-separated by capillary GC. acs.org Alternatively, derivatization with an achiral reagent like trifluoroacetic anhydride (B1165640) can be followed by separation on a chiral GC column, an approach that falls under direct chiral separation but highlights the importance of derivatization for GC analysis of amines. nih.gov
In High-Performance Liquid Chromatography (HPLC) , the choice is broad. The formation of diastereomeric amides using reagents like Mosher's acid is a classic approach. wikipedia.org However, for enhanced sensitivity, reagents that introduce a fluorophore are preferred. These include:
(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): Reacts with primary and secondary amines to form highly fluorescent and well-resolved diastereomeric carbamates. acs.orgnih.govnih.gov
o-Phthalaldehyde (OPA) with a chiral thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. mdpi.comnih.gov This is a rapid, pre-column derivatization technique.
Isothiocyanates: Reagents such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with amines to form diastereomeric thioureas, which can be separated on reversed-phase columns. researchgate.net
For NMR Spectroscopy , the CDA must induce a large enough chemical shift difference (Δδ) between the diastereomers. Mosher's acid and its derivatives are widely used for this purpose, as the aromatic ring in the reagent creates a distinct anisotropic magnetic environment for the nuclei of the derivatized analyte. wikipedia.orgrsc.org BINOL (1,1'-bi-2-naphthol) derivatives have also been developed as effective chiral solvating and derivatizing agents for determining the enantiomeric purity of amines via NMR. semanticscholar.orgrsc.org
The rational selection process, therefore, involves a careful evaluation of the analyte's properties, the available analytical instrumentation, and the specific requirements of the analysis, such as sensitivity and speed. The following table summarizes key characteristics of representative chiral derivatizing reagents applicable to primary amines.
Interactive Data Table: Chiral Derivatizing Reagents for Primary Amines
| Reagent Name | Abbreviation | Reactive Functional Group | Reaction Product with Amine | Typical Analytical Method | Key Advantages & Remarks |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid chloride | MTPA-Cl (Mosher's acid chloride) | Acid Chloride | Amide | NMR, GC-MS, HPLC | Widely used for NMR; provides good thermal stability for GC. wikipedia.orgacs.org |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Carbamate | HPLC-FLD | Introduces a highly fluorescent group, enabling very sensitive detection. acs.orgnih.govnih.gov |
| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA / NAC | Aldehyde / Thiol | Isoindole | HPLC-FLD | Rapid, pre-column derivatization targeting primary amines. mdpi.comnih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | Thiourea | HPLC-UV | Sugar-based reagent providing good resolution for polar amines. researchgate.net |
| (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | (R)-BINOL-phosphate | Phosphoric Acid | Salt/Complex | NMR | Acts as a chiral solvating or derivatizing agent, effective for NMR analysis. rsc.org |
| Phenyl isothiocyanate | PITC | Isothiocyanate | Thiourea | HPLC-UV | Used for pre-column derivatization, often in combination with a chiral stationary phase. science.gov |
| α-Methoxy-α-methyl-1-naphthaleneacetic acid | Activated Carboxylic Acid | Amide | HPLC-UV/FLD | Forms diastereomeric amides with good resolution and UV/fluorescence properties. researchgate.net |
Applications of R but 3 En 2 Amine Hydrochloride and Chiral Allylic Amines in Advanced Organic Synthesis
Utilization as Versatile Chiral Building Blocks in Multistep Synthesis
(R)-But-3-en-2-amine hydrochloride and other chiral allylic amines serve as fundamental chiral building blocks in organic synthesis. researchgate.netsigmaaldrich.com The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural compounds, such as terpenes, amino acids, and carbohydrates, that are used as starting materials for the synthesis of complex chiral molecules. nih.gov Chiral allylic amines are integral to this pool, providing a scaffold upon which chemists can construct intricate molecular architectures. researchgate.netnih.gov
The dual functionality of these molecules—a stereodefined amine and a reactive double bond—makes them powerful intermediates. The amine group can be readily functionalized, while the double bond can participate in a wide range of chemical transformations, including addition and cyclization reactions. This versatility allows for the systematic and controlled construction of complex target molecules.
For instance, chiral amines are used as chiral bases in enantioselective deprotonation reactions and for the resolution of racemic mixtures of acids. sigmaaldrich.com Furthermore, they are essential precursors for the synthesis of nitrogen-containing heterocycles, which form the core structures of many biologically active compounds. google.com The development of methods for the efficient synthesis of these chiral building blocks, such as rhodium-catalyzed hydroamination of allenes and asymmetric hydrogenation of imines, has further expanded their utility in multistep synthesis. rsc.orgacs.org
Table 1: Examples of Chiral Amines as Building Blocks
| Chiral Amine | Application | Reference |
| (R)-α-Ethylbenzylamine | Synthesis of C₂-symmetrical secondary amines for use in asymmetric catalysis. | sigmaaldrich.com |
| (S)-2-Amino-3-methylbutane | Key building block in the synthesis of the potassium channel opener BPDZ-44. | sigmaaldrich.com |
| Chiral Allylic Amines | Precursors for the synthesis of chiral heterocycles and other bioactive molecules. | google.com |
| (R)-3-amino-1-Boc-piperidine | Intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin. | unipi.it |
Role in the Total Synthesis of Complex Molecules
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. beilstein-journals.org Chiral allylic amines, including derivatives of (R)-but-3-en-2-amine, play a pivotal role in these endeavors, often serving as critical starting materials or key intermediates. rsc.orggoogle.com Their inherent chirality and functional handles allow for the stereocontrolled construction of multiple stereocenters found in complex natural products.
The strategic incorporation of chiral allylic amines enables the efficient synthesis of a variety of natural products and their analogs. The allylic moiety provides a handle for various synthetic transformations, such as olefin metathesis, epoxidation, and dihydroxylation, allowing for the elaboration of the carbon skeleton.
One notable example is the use of chiral allylic amines in the synthesis of alkaloids. For instance, the total synthesis of the marine alkaloid njaoamine C involved the use of a chiral amine-containing fragment that was elaborated into the complex polycyclic structure. nih.gov Similarly, the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, classes of compounds with significant biological activity, often relies on strategies employing chiral amine precursors. rsc.org
The synthesis of the antibacterial agent furanomycin (B1674273) and its analogs also highlights the importance of chiral allylic amine precursors. mdpi.com Various synthetic routes have been developed that utilize chiral starting materials, including those derived from chiral allylic amines, to establish the correct stereochemistry of the final product. mdpi.com
Furthermore, the development of new synthetic methods continues to expand the utility of chiral allylic amines. For example, rhodium-catalyzed enantioselective carboamination of 1,3-dienes provides a direct route to a variety of chiral allylic amines that can serve as precursors to complex molecules. acs.org The stereospecific isomerization of α-chiral allylic amines offers another powerful strategy for accessing γ-chiral aliphatic amines, which are present in numerous pharmaceuticals and natural products. nih.gov
Table 2: Selected Natural Products Synthesized Using Chiral Amine Precursors
| Natural Product/Analog | Class | Synthetic Strategy Involving Chiral Amines | Reference |
| Njaoamine C | Manzamine Alkaloid | Utilization of a chiral amine-containing fragment in a convergent synthesis. | nih.gov |
| Indolizidine Alkaloids | Alkaloid | Diastereoselective addition to chiral pyridinium (B92312) salts and subsequent cyclizations. | rsc.org |
| Furanomycin | Antibiotic | Multiple strategies starting from chiral precursors like (S)-but-3-en-2-ol and chiral aziridines. | mdpi.com |
| Anhydrolycorinone | Amaryllidaceae Alkaloid | Synthesis starting from 4-amino-1-butene hydrochloride to form a key oxadiazole intermediate. | acs.org |
| (2S,6R)-Dihydropinidine | Alkaloid | Four-step synthesis utilizing a chiral auxiliary derived from a Betti base. | researchgate.net |
Future Directions and Emerging Research Trends in Chiral Allylic Amine Chemistry
Development of Next-Generation Catalytic Systems for (R)-But-3-en-2-amine Hydrochloride Synthesis
The synthesis of enantiomerically pure chiral amines, such as this compound, heavily relies on the development of advanced catalytic systems. Current research is pushing the boundaries of catalysis to achieve higher efficiency, selectivity, and broader substrate scope.
Recent Breakthroughs in Catalysis for Chiral Allylic Amine Synthesis
| Catalyst Type | Description | Key Advantages | Recent Advances |
| Transition Metal Catalysis | Complexes of metals like rhodium, iridium, palladium, and copper are widely used for asymmetric hydrogenation, allylic amination, and hydroamination reactions. rsc.orgnih.govacs.org | High activity and enantioselectivity. nih.gov | Development of novel chiral ligands, such as siloxane-substituted oxazoline (B21484) ferrocenes, has led to improved performance in reactions like palladium-catalyzed allylic alkylation. mdpi.com Photoinduced copper-catalyzed C-H amination of alkenes and alkynes is an emerging area. rsc.org |
| Biocatalysis | Enzymes, particularly transaminases and reductive aminases, are gaining prominence for the synthesis of chiral amines. mbl.or.kr | High enantioselectivity, mild reaction conditions, and environmentally friendly. mbl.or.kr | Discovery and engineering of thermotolerant fungal reductive aminases with a superior ability to use ammonia (B1221849) as the amine partner have expanded the biocatalytic toolbox. rsc.org The use of 'smart' amine donors like N-phenylputrescine (NPP) helps to overcome unfavorable equilibrium in transaminase-catalyzed reactions. rsc.org |
| Organocatalysis | Small organic molecules are used to catalyze asymmetric reactions. | Metal-free, avoiding potential metal contamination of the final product. | Chiral aldehyde catalysis has been successfully applied in enantioselective Cope-type hydroamination of allylic amines. acs.org |
A significant challenge in the synthesis of chiral allylic amines is the control of regioselectivity and enantioselectivity. Recent advancements in rhodium-catalyzed hydroamination of allenes have demonstrated excellent control over these factors, providing a practical route to valuable α-chiral allylic amines. rsc.org Furthermore, copper-catalyzed asymmetric allylic substitution reactions with chiral secondary alkylcopper species are being explored to construct enantioenriched stereogenic centers. beilstein-journals.org
The development of catalysts that can operate under mild conditions and with high turnover numbers is a key objective. For instance, thermotolerant fungal reductive aminases have shown high turnover numbers (up to 14,000) in the synthesis of primary and secondary amines. rsc.org
Integration of Green Chemistry Principles in Chiral Amine Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. rsc.org This shift is evident in the research and development of chiral amine synthesis.
Key green chemistry principles being integrated include:
Use of Renewable Feedstocks: Research is underway to convert bio-based alcohols directly into chiral amines using a combination of alcohol dehydrogenase and amine dehydrogenase enzymes. openaccessgovernment.org
Atom Economy: Catalytic methods that are highly atom-economical, such as hydroamination, are being prioritized. rsc.org
Safer Solvents and Auxiliaries: The use of organic solvents is being reduced by employing aqueous micellar mixtures or deep eutectic solvents (DESs). digitellinc.commdpi.com DESs are a promising class of environmentally friendly and cost-effective solvents. mdpi.com
Energy Efficiency: Reactions are being designed to proceed under milder conditions, reducing energy consumption. openaccessgovernment.org
Catalysis: The use of catalysts, especially biocatalysts and reusable heterogeneous catalysts, is a cornerstone of green chemistry in chiral amine synthesis. mbl.or.krukri.org Transaminases, for example, are considered a greener alternative for producing chiral amines. mbl.or.kr
The development of 'smart' amine donors, such as N-phenylputrescine (NPP), not only improves reaction efficiency but also aligns with green chemistry goals by potentially reducing the need for large excesses of reagents. rsc.org
Advances in Flow Chemistry Applications for Asymmetric Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of chiral amines, offering several advantages over traditional batch processing, including improved safety, scalability, and process control. whiterose.ac.uknih.gov
Recent Applications of Flow Chemistry in Chiral Amine Synthesis:
| Reaction Type | Key Features of Flow Process | Example Application | Reference |
| Enzymatic Kinetic Resolution | Use of immobilized lipase (B570770) in a continuous packed bed reactor (PBR). | Resolution of a chiral primary amine with a short residence time of 6 minutes. | whiterose.ac.uk |
| Asymmetric Hydrogenation | Utilization of heterogeneous catalysts in packed-bed columns. | Multistep continuous flow synthesis of (R)- and (S)-rolipram. | nih.gov |
| Biocatalytic Transamination | Continuous three-step flow process for the formation and reduction of an azide (B81097) intermediate, followed by a transaminase step. | Synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, in high yield and enantiomeric excess. | acs.org |
| Reductive Amination | Continuous flow reactions using thermotolerant fungal reductive aminases. | Production of chiral amines like (R)-2-aminohexane with space-time yields up to 8.1 g L⁻¹ h⁻¹. | rsc.org |
The combination of biocatalysis and flow chemistry is a particularly promising area. acs.org Immobilized enzymes in flow reactors allow for easy separation of the catalyst from the product and continuous operation, leading to higher productivity. whiterose.ac.uk The development of new laboratory-scale continuous flow reactors, capable of handling multiphasic systems, is overcoming previous limitations and accelerating the adoption of this technology. ukri.org
Future research in this area will likely focus on the development of more robust and efficient immobilized catalysts, the integration of multiple reaction steps into a single continuous flow process, and the application of these technologies to the synthesis of a wider range of complex chiral amines. nih.gov
Q & A
Q. Advanced Research Focus
- In Vitro Assays : Compare the R and S enantiomers using receptor-binding studies or enzyme inhibition assays.
- Control Experiments : Include racemic mixtures to isolate stereospecific effects .
- Dose-Response Curves : Establish EC50/IC50 values for each enantiomer to quantify potency differences .
What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
Q. Advanced Research Focus
| Technique | Detectable Impurities | Limit of Detection (LOD) |
|---|---|---|
| LC-MS/MS | Halogenated byproducts | 0.1 ppm |
| GC-FID | Residual solvents (e.g., EtOAc) | 10 ppm |
| ICP-OES | Heavy metals (e.g., Pd, Rh) | 1 ppb |
| Calibrate instruments with certified reference standards and validate methods per ICH guidelines . |
How do reaction conditions influence the regioselectivity of this compound derivatives?
Advanced Research Focus
Regioselectivity in alkene functionalization depends on:
- Catalyst Choice : Rhodium vs. silver catalysts favor different sites .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for β-addition.
- Substituent Effects : Electron-withdrawing groups direct nucleophilic attack to the α-position .
What computational methods aid in predicting the physicochemical properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict pKa (amine group: ~10.5), logP (~1.2), and solubility (~50 mg/mL in H2O).
- Molecular Dynamics : Simulate stability in aqueous buffers or lipid membranes .
Validate predictions with experimental data (e.g., shake-flask solubility tests) .
How should researchers design a study to investigate the metabolic fate of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
